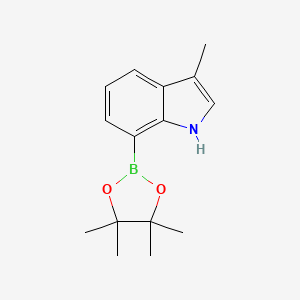
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C15H19BN2O3 . It’s also known as 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4(3H)-quinazolinone .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring substituted at the 3-position with a methyl group and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The presence of the boron atom in the dioxaborolan-2-yl group can have significant effects on the compound’s reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.13 and a calculated density of 1.16±0.1 g/cm3 .科学的研究の応用
Synthesis of Reactive Oxygen Species (ROS) Sensitive Prodrugs
This compound is utilized in the synthesis of ROS-sensitive prodrugs, particularly for cancer therapy. It serves as a precursor in the design of prodrugs that release active pharmaceutical ingredients in response to high levels of ROS in tumor cells . This targeted release can potentially enhance the therapeutic window of drugs like the NAMPT inhibitor FK866, reducing systemic toxicity.
Development of Fluorescence Imaging Agents
The boronic acid moiety in the compound can act as a responsive group to ROS, allowing for the development of prodrugs that not only release therapeutic agents but also induce fluorescence activation . This dual functionality is crucial for creating imaging agents that can help in tracking drug delivery and response in real-time.
Cancer Research
Due to its role in the synthesis of NAMPT inhibitors, this compound is significant in cancer research. NAMPT is overexpressed in various tumor cells, and inhibitors can be potential therapies for cancers. The compound’s derivatives can be used to study the metabolic pathways involved in cancer progression and treatment .
Study of Metabolism and Senescence
The compound is also relevant in studying NAD+ biosynthesis, which is involved in a broad range of biological processes including metabolism and senescence . Research involving this compound can provide insights into the aging process and the development of age-related diseases.
Immune Response Modulation
Given its involvement in NAD+ biosynthesis, this compound can be used to explore the regulation of the immune response. Understanding how NAMPT inhibitors affect immune cells can lead to new therapeutic strategies for autoimmune diseases and inflammation .
Advancement in Drug Design
The compound’s structure allows for modifications that can lead to the development of novel drugs with improved efficacy and safety profiles. Its use in the synthesis of prodrugs demonstrates its versatility in drug design, particularly in creating compounds with conditional activation or release .
Safety And Hazards
特性
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-13-11(10)7-6-8-12(13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWYAHYJLTCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
1181825-29-5 |
Source


|
| Record name | 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


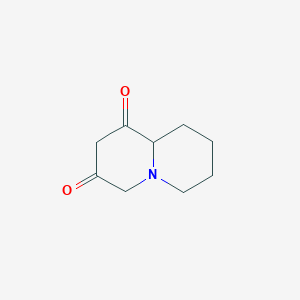
![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)
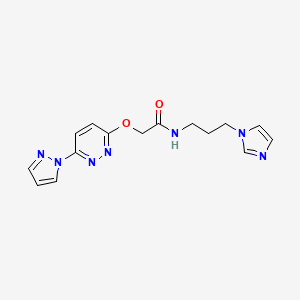
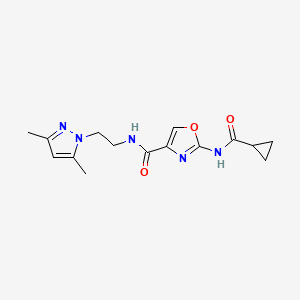
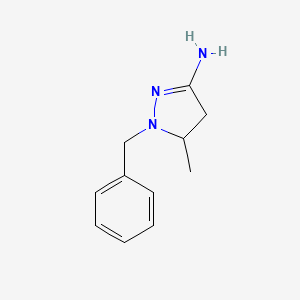

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)
![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2766431.png)
![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)
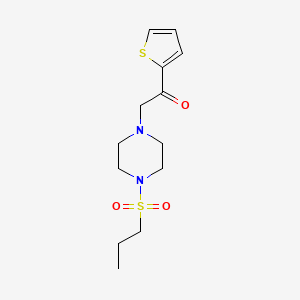
![Tert-butyl N-[9-(2-chloropropanoylamino)-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2766437.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)